

An In-depth Technical Guide on ARTC1 and its Involvement in Calcium Homeostasis

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Compound of Interest

Compound Name: ARTC1

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Abstract

This technical guide provides a comprehensive overview of the emerging role of the mono-ADP-ribosyltransferase **ARTC1** in the regulation of intracellular calcium homeostasis. Recent studies have elucidated a novel signaling pathway wherein **ARTC1**, through the ADP-ribosylation of the endoplasmic reticulum-resident protein VAPB, modulates calcium dynamics. This document details the molecular mechanisms, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating **ARTC1**, calcium signaling, and related drug development efforts.

Introduction to ARTC1

ARTC1 is a member of the arginine-specific mono-ADP-ribosyltransferase (ART) family of enzymes. These enzymes catalyze the transfer of a single ADP-ribose moiety from NAD⁺ to target proteins, a post-translational modification known as mono-ADP-ribosylation.[1] **ARTC1** is a glycosylphosphatidylinositol (GPI)-anchored protein, localizing it to the cell surface, and has also been found in the endoplasmic reticulum (ER).[2][3] It is highly expressed in cardiac and skeletal muscle tissues. While several substrates of **ARTC1** have been identified, its role in fundamental cellular processes is an active area of investigation. A significant recent discovery has implicated **ARTC1** as a key regulator of intracellular calcium homeostasis.

The ARTC1-VAPB Signaling Pathway in Calcium Regulation

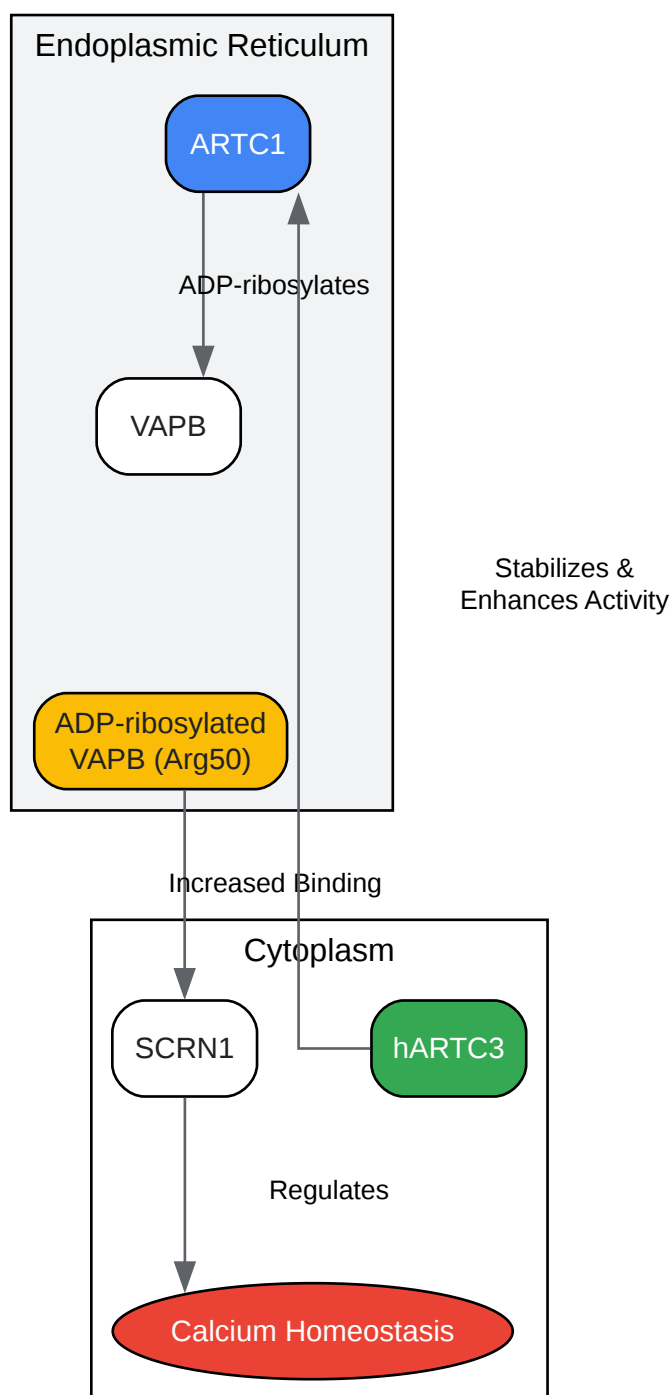
Recent research has identified a signaling pathway where **ARTC1** modulates intracellular calcium levels through its interaction with the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB).[\[2\]](#)[\[3\]](#)

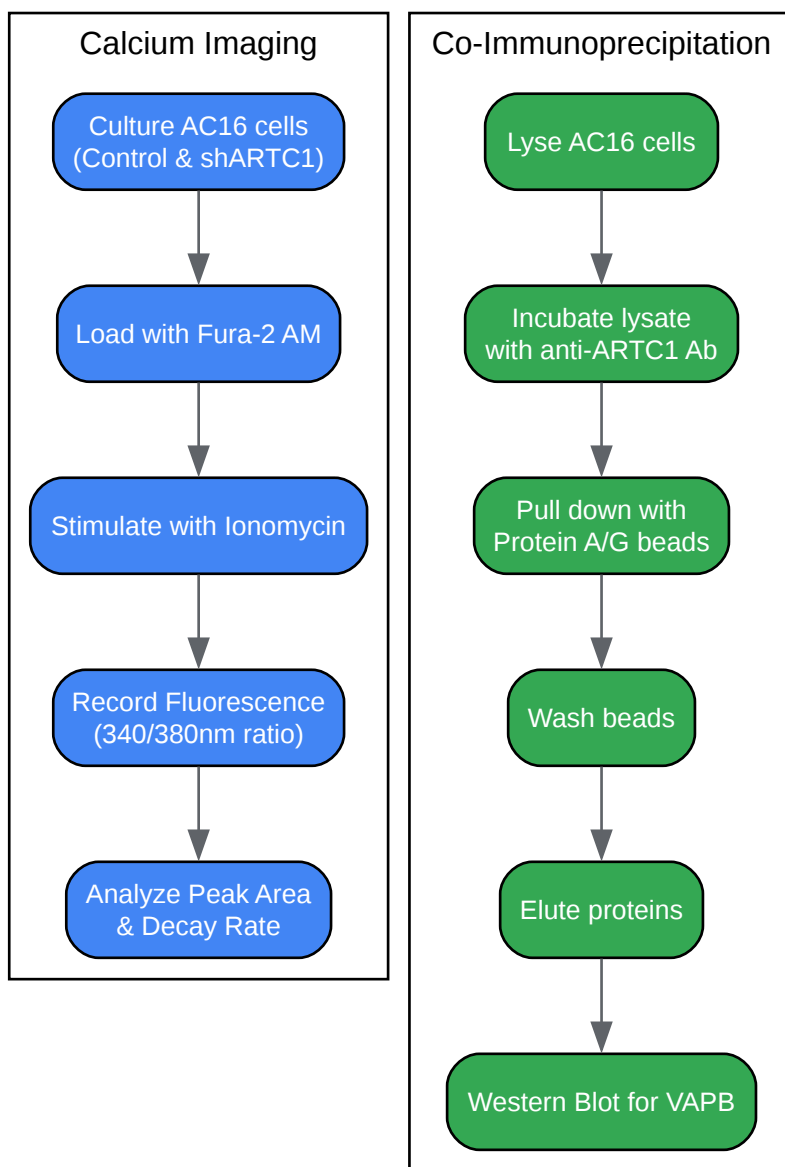
Molecular Mechanism

The currently understood signaling cascade is as follows:

- **ARTC1 Activation:** The enzymatic activity of human **ARTC1** (h**ARTC1**) is enhanced through its interaction with h**ARTC3**. h**ARTC3** forms a heterodimer with h**ARTC1**, which stabilizes it and promotes its mono-ADP-ribosyltransferase activity.[\[2\]](#)[\[3\]](#)
- **VAPB ADP-ribosylation:** Activated **ARTC1**, located at the endoplasmic reticulum, targets the integral ER membrane protein VAPB. Specifically, **ARTC1** catalyzes the mono-ADP-ribosylation of VAPB at the arginine-50 (Arg50) residue.[\[2\]](#)[\[3\]](#)
- **Enhanced VAPB-SCRN1 Interaction:** The ADP-ribosylation of VAPB at Arg50 significantly increases its binding affinity for Securinine-1 (SCRN1), a cytoplasmic protein.[\[2\]](#)
- **Regulation of Calcium Homeostasis:** The interaction between VAPB and SCRN1 is crucial for maintaining intracellular calcium homeostasis.[\[2\]](#) Disruption of this interaction, for instance, through the knockdown of **ARTC1** and subsequent lack of VAPB ADP-ribosylation, leads to impaired calcium signaling.[\[2\]](#)[\[3\]](#) This impairment manifests as a decrease in both the intracellular calcium concentration and the rate of calcium decay following agonist-induced release.[\[2\]](#)

Signaling Pathway Diagram





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